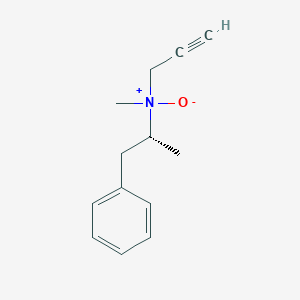

Selegiline-N-oxide

描述

Synthesis Analysis

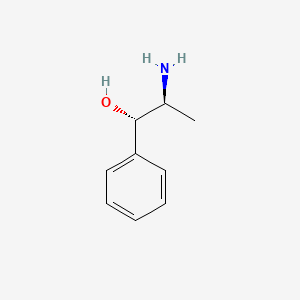

The synthesis pathway for this compound involves the reaction of N-methylpropargylamine with (2R)-1-phenylpropan-2-ol in the presence of an oxidizing agent to form the N-oxide derivative. The reaction involves mixing N-methylpropargylamine and (2R)-1-phenylpropan-2-ol together in a suitable solvent (e.g., methanol), stirring at room temperature for several hours, adding an oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture to convert the amine to its N-oxide derivative, and then purifying the reaction mixture by column chromatography to isolate the desired product.Molecular Structure Analysis

The molecular formula of N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide is C13H19N . The average mass is 189.297 Da and the monoisotopic mass is 189.151749 Da .Chemical Reactions Analysis

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide acts as an oxidizing agent in organic synthesis. It is used to oxidize primary alcohols to aldehydes, secondary alcohols to ketones, and tertiary alcohols to carboxylic acids. It is also used to oxidize organic compounds such as amines, phenols, and sulfides.Physical and Chemical Properties Analysis

The density of a related compound, N-methyl-2-propyn-1-amine, is 0.819 g/mL at 25 °C . The boiling point of another related compound, N-Methyl-N-[(2R)-1-phenyl-2-propanyl]-2-propen-1-amine, is 258.9±19.0 °C at 760 mmHg .作用机制

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide acts as an oxidizing agent in organic synthesis. It is used to oxidize primary alcohols to aldehydes, secondary alcohols to ketones, and tertiary alcohols to carboxylic acids. It is also used to oxidize organic compounds such as amines, phenols, and sulfides.

安全和危害

属性

IUPAC Name |

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFPCTFUZXEDKP-PUODRLBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747511 | |

| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366462-61-5 | |

| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

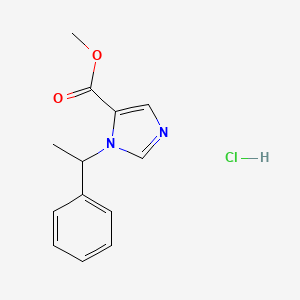

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is selegiline-N-oxide formed in the body?

A: Research suggests that this compound is primarily formed through the N-oxidation of selegiline by the flavin-containing monooxygenase (FMO) enzyme system in the liver. This metabolic pathway was confirmed through in vitro studies using rat liver microsomes. [] The study showed that the formation of this compound was significantly inhibited by methimazole, a known FMO inhibitor, further supporting the role of FMO in this metabolic process. []

Q2: Why is the study of this compound important in the context of selegiline administration?

A: Monitoring this compound levels can be valuable for differentiating between selegiline use and methamphetamine abuse. Unlike methamphetamine and its related compounds, selegiline, its metabolites (including this compound and N-desmethylselegiline), and its enantiomer d-deprenyl demonstrate strong inhibitory effects on platelet monoamine oxidase type-B (MAO-B) activity. [] This distinct inhibitory effect makes the measurement of platelet MAO-B activity a potential marker for distinguishing selegiline use from methamphetamine abuse. []

Q3: Can this compound be used as a marker for selegiline administration?

A: Yes, research indicates that this compound can be a useful indicator of selegiline administration. Studies on human subjects demonstrated that the urinary excretion of this compound was significant, with the cumulative amount excreted within the first 8-12 hours comparable to that of methamphetamine. [] This makes this compound a potentially more reliable marker for selegiline use compared to other metabolites like N-desmethylselegiline, particularly in the early hours after administration. []

Q4: Is the formation of this compound consistent across different species?

A: While specific details weren't provided in the abstracts, one study investigated the in vitro formation of this compound as a metabolite of selegiline across various species, including humans, hamsters, mice, rats, guinea pigs, rabbits, and dogs. [] This suggests that the formation of this metabolite is not limited to a single species and could be relevant for preclinical studies.

Q5: What analytical techniques are used to study this compound?

A: Researchers employ sophisticated analytical methods for the detection and quantification of this compound. High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI MS) is a commonly used technique. [, , ] This method enables the separation and identification of this compound from other metabolites in biological samples like urine, providing valuable insights into selegiline metabolism. [, ] Additionally, capillary electrophoresis has also been explored for the chiral characterization and quantification of selegiline metabolites, including this compound, in rat urine. [] This method offers advantages in terms of separation efficiency and resolution, allowing for a more detailed analysis of chiral compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]indole](/img/structure/B3424677.png)

![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3424696.png)

![2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID](/img/structure/B3424791.png)